REACTION_CXSMILES
|
[C:1]1([S:7][C:8](=[CH2:11])[CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C=CC=C(C(OO)=[O:20])C=1>C(Cl)Cl>[C:1]1([S:7]([C:8](=[CH2:11])[CH2:9][OH:10])=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC(CO)=C
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at -78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with three 50-mL portions of saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo from a water bath at 45° C
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (230-400 mesh, 4×12-cm packed column) with 80% EtOAc/Skelly B as eluant
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)C(CO)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |